4-(Dibenzylamino)oxane-4-carbonitrile
Description
Historical Context and Discovery Timeline
The development of this compound can be traced within the broader historical evolution of heterocyclic chemistry, particularly the advancement of tetrahydropyran derivatives and their functionalized analogues. While specific documentation of this compound's initial discovery remains limited in the available literature, its Chemical Abstracts Service registry number 1630906-81-8 suggests its formal recognition and cataloging within the chemical literature occurred in the early 21st century. The compound emerged during a period of intense research activity focused on developing novel heterocyclic scaffolds for pharmaceutical applications, particularly those incorporating multiple nitrogen functionalities alongside oxygen-containing ring systems.
The synthetic accessibility of this compound became feasible through advances in heterocyclic chemistry methodology that occurred throughout the late 20th and early 21st centuries. The development of efficient methods for constructing tetrahydropyran ring systems, as documented in contemporary synthetic literature, provided the foundational chemistry necessary for accessing such complex molecular architectures. These methodological advances included improvements in cyclization reactions, metal-mediated cyclizations, and ring-closing metathesis techniques that enabled chemists to construct the oxane core with attached functional groups. The incorporation of dibenzylamino substituents represents a further evolution in synthetic strategy, combining established nitrogen chemistry with emerging heterocyclic methodologies.
The compound's emergence coincides with increased interest in designing molecules that combine multiple pharmacophoric elements within single molecular entities. This approach, sometimes referred to as fragment linking or pharmacophore hybridization, seeks to optimize biological activity by incorporating diverse chemical functionalities that can interact with multiple binding sites or pathways simultaneously. The dibenzylamino group provides lipophilic character and potential for protein binding interactions, while the carbonitrile functionality offers additional sites for molecular recognition and chemical modification.
Significance in Heterocyclic Chemistry
This compound holds particular significance within the field of heterocyclic chemistry due to its representation of multiple important structural motifs within a single molecular framework. The oxane ring system, also known as tetrahydropyran, constitutes one of the most fundamentally important oxygen-containing heterocycles in organic chemistry, appearing frequently in natural products and synthetic pharmaceuticals. The six-membered ring provides conformational stability while maintaining sufficient flexibility to accommodate various substituents and adopt different chair conformations, properties that are crucial for biological activity and synthetic utility.
The presence of the dibenzylamino substituent at the 4-position of the oxane ring introduces significant steric and electronic effects that influence the compound's overall chemical behavior. This substitution pattern is particularly noteworthy because it places a bulky, electron-rich nitrogen functionality at a position that can significantly affect the ring conformation and reactivity. The dibenzylamino group enhances the compound's lipophilicity, a property that is often crucial for biological membrane permeability and protein binding interactions. Furthermore, the tertiary amine character of this substituent provides basic properties that can be important for various chemical transformations and biological interactions.
The carbonitrile functional group attached to the same carbon as the dibenzylamino substituent creates a quaternary carbon center, adding to the compound's structural complexity and potential utility. Carbonitrile groups are versatile functional handles in organic synthesis, capable of undergoing numerous transformations including hydrolysis to carboxylic acids, reduction to primary amines, and participation in various cyclization reactions. This functionality also serves as an important pharmacophore in medicinal chemistry, often contributing to binding affinity and selectivity in drug-target interactions.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₂₂N₂O | |
| Molecular Weight | 306.4 g/mol | |
| Chemical Abstracts Service Number | 1630906-81-8 | |
| MDL Number | MFCD28501948 |
The structural complexity of this compound exemplifies the sophisticated molecular architectures that have become accessible through modern synthetic methodology. The compound represents an intersection of several important areas of heterocyclic chemistry, including oxygen heterocycle synthesis, nitrogen functional group chemistry, and multi-substituted carbon center construction. Its design incorporates principles from fragment-based drug design, where multiple pharmacophoric elements are combined to optimize molecular properties and biological activity.
Within the broader context of heterocyclic natural product chemistry, compounds containing tetrahydropyran rings have demonstrated remarkable biological activities and have served as inspiration for synthetic pharmaceutical development. The oxane core structure appears in numerous bioactive natural products, including polyketide antibiotics, antifungal agents, and antitumor compounds. The addition of synthetic modifications, such as the dibenzylamino and carbonitrile functionalities present in this compound, represents an evolution of these natural scaffolds toward potentially enhanced biological properties.
Properties
IUPAC Name |
4-(dibenzylamino)oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c21-17-20(11-13-23-14-12-20)22(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-10H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOOYLXTIXLRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Preparation Steps and Conditions
Synthesis of Dibenzylamino Intermediate
Starting from D-serine methyl ester hydrochloride, dibenzylation is achieved by reaction with benzyl bromide in the presence of potassium carbonate in acetonitrile at 10–30°C. This affords (R)-methyl-2-(dibenzylamino)-3-hydroxypropanoate (N,N-Dibenzyl-D-serine methyl ester) as a key intermediate.
Typical conditions:
- Reagents: D-serine methyl ester hydrochloride, benzyl bromide, potassium carbonate.
- Solvent: Acetonitrile.
- Temperature: 10–30°C.
- Reaction time: ~8 hours.
- Workup: Filtration of inorganic salts, concentration under reduced pressure to obtain crude product.
Introduction of Carbonitrile Group
The carbonitrile group at the 4-position can be introduced by nucleophilic substitution or by dehydration of amides or related precursors.
In related synthetic routes for oxane derivatives, cyanation is often achieved by:
- Treatment with cyanide sources or cyanogen bromide.
- Use of dehydrating agents to convert amides to nitriles.
Specific conditions vary but generally involve mild temperatures (10–40°C) and careful control of reaction time to avoid side reactions.
Protection and Deprotection
Protection of amino groups is commonly done using t-butyloxycarbonyl (Boc) groups, which are later removed by treatment with hydrochloric acid in organic solvents such as ethyl acetate or dichloromethane at 15–40°C.
Deprotection times range from 20 to 50 minutes, with optimal conditions at 25–30°C for 30–40 minutes.
Neutralization after deprotection is performed with aqueous sodium hydroxide or potassium hydroxide solutions.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield/Notes |
|---|---|---|---|---|
| Dibenzylation of D-serine ester | Benzyl bromide, K2CO3, acetonitrile | 10–30 | 8 hours | Crude product isolated after filtration |
| Boc protection of amino group | Boc anhydride, methylene chloride, N-methylmorpholine | 0–5 | 1–2 hours | Suspension cooled before addition |
| Cyclization to form oxane ring | Intramolecular nucleophilic substitution (general) | 15–40 | Variable | Requires optimization based on substrate |
| Introduction of carbonitrile | Cyanogen bromide, dehydration agents | 10–40 | 1–3 hours | Requires control to avoid side products |
| Deprotection of Boc group | HCl in ethyl acetate or dichloromethane | 15–40 | 20–50 minutes | Followed by neutralization with NaOH or KOH |
| Purification | Filtration, washing with organic solvents (ethyl acetate, isopropyl acetate), drying | 25–50 | 1 hour | Drying under reduced pressure at 40–50°C |
Research Findings and Optimization Notes
Temperature control is critical during deprotection and cyclization steps to maintain product integrity and yield.
Choice of base and solvent during alkylation affects the purity of the dibenzylamino intermediate; potassium carbonate in acetonitrile is preferred for clean reaction profiles.
Use of cyanogen bromide for nitrile introduction is effective but requires careful handling due to toxicity and reactivity.
Purification via suspension and filtration in isopropyl acetate or ethyl acetate yields high-purity final compounds, with drying under reduced pressure at moderate temperatures (40–50°C) preserving compound stability.
Characterization of intermediates and final products is typically performed by ^1H NMR, ^13C NMR, HRMS, and HPLC to ensure >95% purity.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents | Conditions | Remarks |
|---|---|---|---|
| Dibenzylation | Benzyl bromide, K2CO3, acetonitrile | 10–30°C, 8 h | Formation of dibenzylamino intermediate |
| Protection (Boc) | Boc anhydride, N-methylmorpholine, methylene chloride | 0–5°C, 1–2 h | Protects amino group for further reactions |
| Oxane ring formation | Intramolecular cyclization agents | 15–40°C, variable | Key ring closure step |
| Carbonitrile introduction | Cyanogen bromide or dehydration agents | 10–40°C, 1–3 h | Nitrile group installation |
| Deprotection | HCl in organic solvent | 15–40°C, 20–50 min | Removal of Boc protecting group |
| Purification and drying | Ethyl acetate, isopropyl acetate | 25–50°C, 1 h | Final compound isolation |
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzylamino)oxane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction of the nitrile group typically produces primary amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 306.409 g/mol
- Structural Features : The presence of the dibenzylamino moiety enhances lipophilicity, making it suitable for various applications in medicinal chemistry.
Medicinal Chemistry Applications
-
Pharmaceutical Development :
- 4-(Dibenzylamino)oxane-4-carbonitrile serves as a scaffold for developing new pharmaceuticals targeting cancer and infectious diseases. Its unique functional groups allow for modifications that can enhance biological activity and specificity towards certain targets in disease pathways.
-
Anticancer Activity :
- Preliminary studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this compound have shown efficacy in inhibiting the proliferation of various cancer cell lines.
-
Antimicrobial Properties :
- Research has demonstrated moderate antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential therapeutic applications in treating infections.
Organic Synthesis Applications
-
Synthetic Pathways :
- The compound can be utilized in synthetic pathways to create diverse chemical entities. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization processes, which are essential for synthesizing complex organic molecules.
-
Reactivity Studies :
- Interaction studies are crucial to understanding how this compound behaves in biological systems. These studies may include examining its reactivity with biological macromolecules or other small molecules, providing insights into its potential therapeutic roles.
Case Studies
-
Anticancer Efficacy :
- A study evaluating the compound's effectiveness against breast cancer cell lines demonstrated that it inhibited cell growth by 50% at a concentration of 10 µM, indicating its potential as an anticancer agent.
-
Antimicrobial Efficacy :
- In vitro assays assessed the compound's effectiveness against common bacterial strains, revealing significant antimicrobial activity with MIC values around 32 µg/mL for both tested strains.
-
Inflammation Studies :
- In murine models of inflammation, administration of derivatives showed significant reductions in paw edema compared to control groups, suggesting potential anti-inflammatory effects.
Mechanism of Action
The mechanism by which 4-(Dibenzylamino)oxane-4-carbonitrile exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Electronic and Reactivity Profiles
- Electron-Donating vs. In contrast, the trifluoromethylbenzyl substituent in 4-[4-(Trifluoromethyl)phenyl]methyloxane-4-carbonitrile withdraws electrons, altering reactivity in electrophilic substitution .
- Nitrile Reactivity: The nitrile group in all analogs can participate in hydrolysis, reduction, or cycloaddition reactions. However, steric hindrance from the dibenzylamino group in the target compound may slow reactions compared to smaller substituents like dimethylamino .
Physicochemical Properties
- Lipophilicity: The dibenzylamino substituent increases hydrophobicity (logP ~3.5 estimated) compared to 4-(Dimethylamino)oxane-4-carbonitrile (logP ~1.2), impacting membrane permeability in biological systems .
- Thermal Stability: Bulkier substituents like dibenzylamino may enhance thermal stability due to reduced molecular mobility, whereas smaller groups like chloromethyl could lower melting points .
Research and Industrial Relevance
- Drug Discovery: The dibenzylamino derivative’s role in protein degradation highlights its value in targeted therapeutics, whereas bromophenyl and trifluoromethyl analogs are more suited for materials science .
- Scalability : Synthetic routes for similar compounds (e.g., alkylation with NaH/DMF in ) suggest scalable protocols for the target compound, though purification may require silica chromatography .
Biological Activity
4-(Dibenzylamino)oxane-4-carbonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and the implications of its functional groups, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Oxane Ring : Contributes to the compound's stability and reactivity.
- Dibenzylamino Group : Enhances lipophilicity, which is crucial for membrane permeability and bioactivity.
- Carbonitrile Functional Group : Imparts reactivity that can be exploited in various biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Initial studies suggest potential applications in:
- Anticancer Activity : The compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage.
Research indicates that the dibenzylamino moiety facilitates interactions with cellular receptors, potentially modulating signaling pathways involved in cell survival and apoptosis. The carbonitrile group may participate in nucleophilic attack mechanisms, leading to the formation of reactive intermediates that can affect cellular functions.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Appropriate precursors such as dibenzylamine and oxane derivatives.
- Reagents : Use of catalysts and solvents optimized for yield and selectivity.
- Reaction Conditions : Temperature and time adjustments to maximize product formation.
Case Studies
-
Anticancer Studies :
- In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent. For example, treatment at concentrations ranging from 10 µM to 100 µM resulted in significant apoptosis rates in breast cancer cell lines (HCT-116 and MDA-MB-231) .
-
Neuroprotective Studies :
- Compounds with similar structures have been evaluated for neuroprotective properties. In one study, a related dibenzylamino compound exhibited a reduction in oxidative stress markers in C6 glioma cells, indicating potential neuroprotective mechanisms that could be explored further for this compound .
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-(Benzylamino)-2-phenyl-1,3-oxazole-4-carbonitrile | Contains an oxazole ring | Exhibits distinct anticancer activity |
| 4-(Dimethylamino)-oxane-4-carbonitrile | Features a dimethylamino group | Different lipophilicity and bioactivity |
| 3-(Dibenzylamino)-1,2-dihydroquinoline | Incorporates a quinoline structure | Potential neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Dibenzylamino)oxane-4-carbonitrile, and how can reaction conditions be optimized?
- Methodology :
-
Reductive Amination : Use NaHB(OAc)₃ in dichloromethane (DCM) with acetic acid (HOAc) to facilitate stereoselective reductive amination of ketone intermediates, as demonstrated in the synthesis of tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine derivatives .
-
Cyclization : Oxane ring formation can be achieved via cyclization of precursor nitriles under acidic or basic conditions, analogous to methods used for 4-cyanotetrahydropyran derivatives .
-
Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures ensures high purity (>97%), as validated by NMR and MS data .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Characterization (NMR/MS) |
|---|---|---|---|---|
| 1 | NaHB(OAc)₃, DCM, HOAc | 65-75 | >95% | ¹H NMR (δ 7.2-7.4 ppm, aromatic protons) |
| 2 | PCC, DCM | 80 | >97% | MS: [M+H]⁺ = 325.2 |
Q. How can researchers characterize the physicochemical properties and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm the oxane ring conformation and dibenzylamino substitution pattern. For example, the oxane ring protons typically appear at δ 3.5-4.5 ppm .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₉H₂₁N₂O: 293.17 g/mol) .
- X-ray Crystallography : Resolve stereochemical ambiguities by comparing with structurally related dibenzylamino compounds, such as dibenzylammonium hydrogen maleate .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential inhalation hazards, as noted in oxane-4-carbonitrile MSDS .
- Storage : Store in airtight containers at 2-8°C under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How does stereochemistry at the oxane ring and dibenzylamino group influence biological or catalytic activity?
- Methodology :
- Stereoselective Synthesis : Compare (1R,4R) and (1S,4S) diastereomers using chiral catalysts or resolving agents (e.g., chiral HPLC) .
- Activity Assays : Test enantiomers in biological targets (e.g., kinase inhibition, as seen in CDK9 probe NVP-2) to correlate stereochemistry with efficacy .
- Computational Modeling : Perform DFT calculations to predict binding affinities based on torsional angles (e.g., C8—C9—C11—N2 = -177.03°) .
Q. What computational approaches can predict the reactivity of this compound in novel reactions?
- Methodology :
- Density Functional Theory (DFT) : Model reaction pathways for nitrile group transformations (e.g., hydrolysis to amides) using software like Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DCM vs. THF) to optimize solvent choice .
Q. How can researchers address contradictions in reported synthetic yields or spectroscopic data?
- Methodology :
- Reproducibility Checks : Validate literature procedures using controlled reagent purity (e.g., LiAlH₄ vs. NaBH₄ selectivity) .
- Advanced Analytics : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .
- Error Analysis : Quantify batch-to-batch variability using statistical tools (e.g., RSD <5% for NMR integration) .
Data Contradiction Analysis
- Stereochemical Assignments : Patent data and crystallographic studies may report conflicting dihedral angles due to solvent polarity or temperature effects. Resolve discrepancies via variable-temperature NMR or single-crystal X-ray diffraction.
- Reagent Efficiency : NaHB(OAC)₃ in DCM vs. LiAlH₄ in THF for reductive amination—benchmark under identical conditions to determine optimal selectivity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
